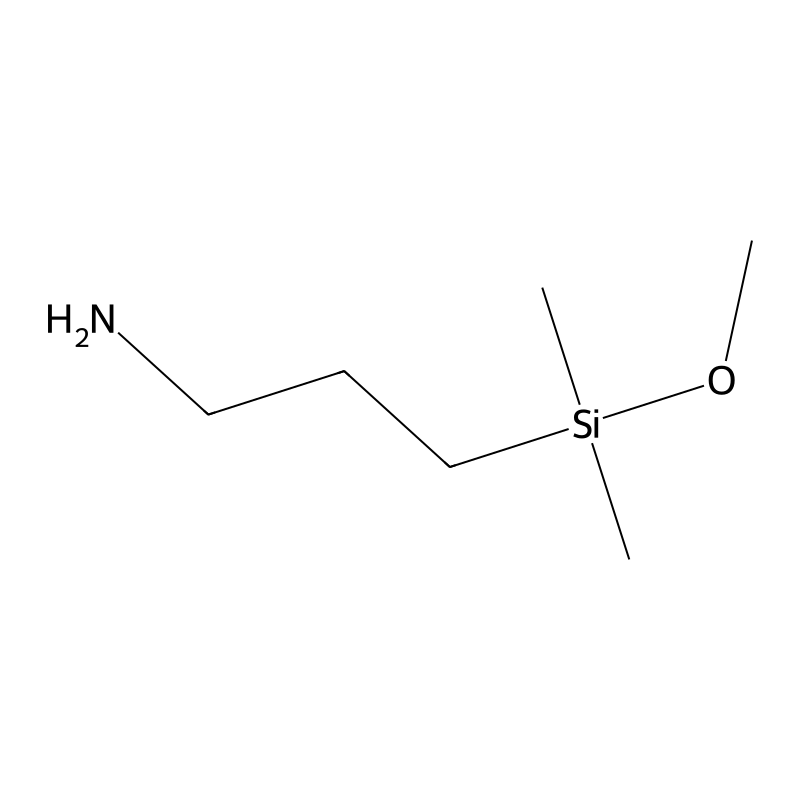(3-Aminopropyl)dimethylmethoxysilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Surface Modification
- Functionalization of surfaces: (3-APTES) can covalently bond to various inorganic and organic substrates like glass, silicon, and polymers. [] This functionalization introduces amine groups (-NH2) onto the surface, which can then be used to attach other molecules like biomolecules, nanoparticles, or polymers, modifying the surface's properties for specific applications. [] For example, (3-APTES) can be used to functionalize glass slides for biomolecule attachment in biosensing experiments. []
Biosensing and Biocompatibility Enhancement
- Biomolecule immobilization: The amine groups introduced by (3-APTES) can covalently bind biomolecules like proteins, enzymes, and DNA, allowing their immobilization onto surfaces for biosensing applications. [] This immobilization creates a stable and oriented biomolecule layer for efficient detection of target molecules in biosensors.
- Cell adhesion and proliferation: (3-APTES) modified surfaces can enhance cell adhesion and proliferation, making them suitable for cell culture studies and tissue engineering applications. [] The amine groups provide a favorable environment for cell attachment and growth, promoting cell-surface interactions crucial for various biological studies.
Nanoparticle Functionalization
- Surface modification of nanoparticles: (3-APTES) can be used to modify the surface of nanoparticles, introducing functionalities like amine groups. This functionalization allows for better dispersion of nanoparticles in different solvents, facilitates their conjugation with biomolecules for targeted drug delivery, and enables their use in various bioimaging applications.
(3-Aminopropyl)dimethylmethoxysilane is an organosilicon compound characterized by a bifunctional structure that includes both silane and amine functionalities. Its chemical formula is , and it is primarily used as a coupling agent in various applications due to its ability to bond organic materials to inorganic surfaces. The presence of the methoxy group allows for the formation of siloxane bonds, while the amine group can participate in further
(3-Aminopropyl)dimethylmethoxysilane acts as a coupling agent by modifying surfaces and promoting adhesion between dissimilar materials. The trimethoxysilyl group covalently bonds to the substrate through siloxane bond formation, while the amine group provides a functional group for further reactions with other molecules. This allows for the creation of a strong interface between different materials.
For example, (3-Aminopropyl)dimethylmethoxysilane can be used to modify glass surfaces to improve the adhesion of organic polymers. The siloxane bond attaches the molecule to the glass, while the amine group can react with functional groups present in the polymer, leading to enhanced adhesion.
(3-Aminopropyl)dimethylmethoxysilane is a flammable liquid with a low flash point []. It can irritate skin, eyes, and respiratory system upon contact or inhalation. It also reacts with water to release methanol, a toxic alcohol.
Safety precautions include:
- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling the compound.
- Working in a well-ventilated area.
- Avoiding contact with skin, eyes, and clothing.
- Storing the compound in a cool, dry place away from heat and ignition sources.
(3-Aminopropyl)dimethylmethoxysilane undergoes several key reactions:
- Condensation Reaction with Hydroxyl Surfaces: The compound reacts with surfaces containing hydroxyl groups (e.g., silica or alumina) through a condensation reaction, replacing the methoxy groups with hydroxyl groups and forming a siloxane bond:This reaction anchors the molecule to the surface, enhancing adhesion properties.
- Reactivity of the Amine Group: The amine group can react with various functional groups, facilitating the formation of covalent bonds with polymers or other materials. This property is particularly useful in creating strong interfaces between dissimilar materials.
- Kinetics Studies: Research indicates that the reaction kinetics can vary based on solvent conditions, temperature, and the presence of catalysts. For instance, reactions in hexane exhibit different rates compared to those in tetrahydrofuran due to solvent interactions .
(3-Aminopropyl)dimethylmethoxysilane can be synthesized through several methods, with one common approach being:
- Reaction of 3-Aminopropyltriethoxysilane with Methanol: This method involves reacting 3-aminopropyltriethoxysilane with methanol to produce (3-Aminopropyl)dimethylmethoxysilane:This process highlights the versatility of silanes in creating functionalized surfaces for various applications.
(3-Aminopropyl)dimethylmethoxysilane has numerous applications across different fields:
- Adhesion Promotion: It is widely used as a coupling agent to improve adhesion between organic polymers and inorganic substrates such as glass and metals.
- Surface Modification: The compound modifies surfaces to enhance properties like hydrophilicity or hydrophobicity, depending on the desired outcome.
- Composite Materials: It plays a crucial role in developing composite materials by providing a strong interface between different phases.
- Biomedical
Interaction studies have revealed that (3-Aminopropyl)dimethylmethoxysilane can effectively bond with silica and silsesquioxane materials. Research indicates that its reactivity is influenced by environmental factors such as temperature and solvent polarity. For example, studies show that reactions are faster in non-polar solvents compared to polar ones due to reduced competitive interactions .
Several compounds share structural similarities with (3-Aminopropyl)dimethylmethoxysilane, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Aminopropyltriethoxysilane | Triethoxy group | Greater hydrophilicity due to more hydrolyzable groups |
| 3-Aminopropyldimethylethoxysilane | Dimethylethoxy group | Enhanced reactivity with amines |
| N-(Triethoxysilylpropyl)ethylenediamine | Ethylenediamine moiety | Improved binding strength in polymer composites |
These compounds are utilized similarly but differ in their reactivity profiles and application suitability based on their functional groups and silane structures.
GHS Hazard Statements
H226 (75%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant








